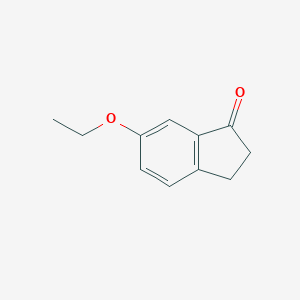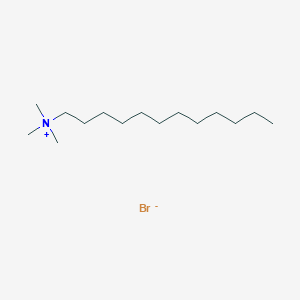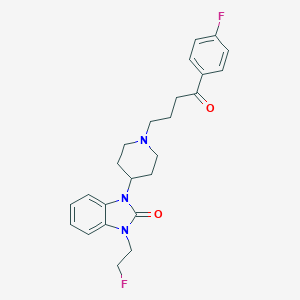
Tepraloxydim
Descripción general
Descripción
Tepraloxydim belongs to the cyclohexanedione class. It is a post-emergence herbicide that inhibits the enzyme activity of acetyl-CoA carboxylase involved in the catalysis of fatty acid synthesis .
Molecular Structure Analysis
Tepraloxydim has a molecular formula of C17H24ClNO4 and an average molecular weight of 341.83 g/mol . It contains 48 bonds in total, including 24 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 2 six-membered rings, 2 ketones (aliphatic), 1 hydroxylamine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Tepraloxydim is a solid crystal with a molecular weight of 341.83 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 469.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Risk Assessment and Human Health
Researchers have conducted risk assessments to evaluate the safety of tepraloxydim residues in food. Studies on banana and sweet orange samples found low levels of tepraloxydim, suggesting minimal risk to human health. The estimated daily intake (EDI) from these fruits was well below the acceptable daily intake (ADI) level .
Mecanismo De Acción
Target of Action
Tepraloxydim primarily targets the enzyme Acetyl-CoA Carboxylase (ACC) which plays a crucial role in fatty acid metabolism . ACC catalyzes the production of malonyl-CoA from acetyl-CoA and CO2, a critical step in fatty acid synthesis . Tepraloxydim also interacts with other targets such as Cytochrome P450 2E1 and Urokinase Plasminogen Activator Surface Receptor .
Mode of Action
Tepraloxydim inhibits the carboxyltransferase (CT) activity of ACC . It binds near the active site of the CT domain, at the interface of its dimer . Unlike other inhibitors, tepraloxydim probes a different region of the dimer interface and requires only small but important conformational changes in the enzyme . This unique binding mode explains the structure-activity relationship of these inhibitors and provides a molecular basis for their distinct sensitivity to some of the resistance mutations .
Biochemical Pathways
The inhibition of ACC by tepraloxydim disrupts the fatty acid synthesis pathway . This disruption affects the production of malonyl-CoA, a key intermediate in fatty acid metabolism . The exact downstream effects of this disruption are complex and may vary depending on the specific biological context.
Result of Action
The inhibition of ACC by tepraloxydim leads to a decrease in fatty acid synthesis, disrupting normal cellular functions and leading to the death of sensitive plants . The exact molecular and cellular effects can vary depending on the specific biological context and the sensitivity of the organism to ACC inhibition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tepraloxydim. For instance, factors such as soil type, temperature, and rainfall can affect the absorption and degradation of tepraloxydim in the environment Additionally, the presence of other xenobiotics can potentially influence the action of tepraloxydim through interactions at the target site or through effects on its ADME properties
Safety and Hazards
Propiedades
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3/b6-3+,19-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYNQIMAUDJVEI-BMVIKAAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)C2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tepraloxydim | |
CAS RN |
149979-41-9 | |
| Record name | 2-Cyclohexen-1-one, 2-[1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-3-hydroxy-5-(tetrahydro-2H-pyran-4-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPRALOXYDIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QHN14BQ7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)


![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)



